molecular formula C10H10BrN3O B11810316 2-(3-(4-Bromophenyl)-1H-1,2,4-triazol-1-yl)ethanol

2-(3-(4-Bromophenyl)-1H-1,2,4-triazol-1-yl)ethanol

Cat. No.: B11810316
M. Wt: 268.11 g/mol
InChI Key: XJTYQHZFIGQSBN-UHFFFAOYSA-N
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Description

2-(3-(4-Bromophenyl)-1H-1,2,4-triazol-1-yl)ethanol is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-Bromophenyl)-1H-1,2,4-triazol-1-yl)ethanol typically involves the following steps:

    Synthesis of 4-(4-Bromophenyl)-1H-1,2,4-triazole: This intermediate is prepared by reacting 4-bromobenzyl bromide with sodium azide in the presence of a copper catalyst to form 4-(4-bromophenyl)-1H-1,2,4-triazole.

    Alkylation: The 4-(4-bromophenyl)-1H-1,2,4-triazole is then alkylated with ethylene oxide under basic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-(4-Bromophenyl)-1H-1,2,4-triazol-1-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The bromine atom can be reduced to form the corresponding phenyl derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products

    Oxidation: 2-(3-(4-Bromophenyl)-1H-1,2,4-triazol-1-yl)acetone.

    Reduction: 2-(3-Phenyl-1H-1,2,4-triazol-1-yl)ethanol.

    Substitution: 2-(3-(4-Aminophenyl)-1H-1,2,4-triazol-1-yl)ethanol.

Scientific Research Applications

2-(3-(4-Bromophenyl)-1H-1,2,4-triazol-1-yl)ethanol has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical agents, including antifungal and anticancer drugs.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its triazole moiety.

    Agrochemicals: It is explored for its potential use as a fungicide and herbicide.

    Material Science: The compound is investigated for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(3-(4-Bromophenyl)-1H-1,2,4-triazol-1-yl)ethanol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as antifungal or anticancer activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromophenyl)ethanol: Similar structure but lacks the triazole ring.

    4-(4-Bromophenyl)-1H-1,2,4-triazole: Similar structure but lacks the ethanol group.

    2-(3-Phenyl-1H-1,2,4-triazol-1-yl)ethanol: Similar structure but lacks the bromine atom.

Uniqueness

2-(3-(4-Bromophenyl)-1H-1,2,4-triazol-1-yl)ethanol is unique due to the presence of both the bromophenyl and triazole moieties, which confer specific biological activities and chemical reactivity. This combination makes it a valuable compound for various applications in medicinal chemistry and agrochemicals.

Biological Activity

2-(3-(4-Bromophenyl)-1H-1,2,4-triazol-1-yl)ethanol is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential based on recent studies.

The molecular formula of this compound is C13H13BrN6O, with a molecular weight of 349 Da. The compound features a triazole ring, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC13H13BrN6O
Molecular Weight349 Da
LogP1.43
Polar Surface Area82 Å
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1

Synthesis

The synthesis of triazole derivatives often involves coupling reactions that can be facilitated by various methods including ultrasound-assisted techniques. Recent studies have demonstrated that such methods can enhance yield and purity of the synthesized compounds .

Anticancer Activity

Recent research has highlighted the anticancer potential of compounds containing the triazole moiety. For instance, derivatives similar to this compound have been screened against various cancer cell lines. A notable study reported that triazole derivatives exhibited significant anti-proliferative activity against HepG2 liver cancer cells with IC50 values ranging from 12.5 µg/mL to over 28 µg/mL depending on the substituents present on the aromatic ring .

Table: Anticancer Activity of Triazole Derivatives

Compound IDIC50 (µg/mL)Cell Line
6d13.004HepG2
6b15.000HepG2
6e28.399HepG2

The biological activity of triazole compounds is often attributed to their ability to inhibit specific enzymes or interact with cellular targets. For example, some studies indicate that triazoles can inhibit DprE1, an essential enzyme in Mycobacterium tuberculosis, showcasing their potential in treating tuberculosis . The mechanism involves binding to the active site of DprE1, thus preventing its function.

Study on Antimicrobial Activity

A study published in Pharmacological Reports explored various triazole derivatives for their antimicrobial properties. Among them, compounds structurally related to this compound demonstrated significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli.

Structure-Activity Relationship (SAR)

The SAR studies indicate that substituents on the phenyl ring significantly influence the biological activity of triazole derivatives. Electron-donating groups tend to enhance anticancer activity while electron-withdrawing groups may reduce potency .

Properties

Molecular Formula

C10H10BrN3O

Molecular Weight

268.11 g/mol

IUPAC Name

2-[3-(4-bromophenyl)-1,2,4-triazol-1-yl]ethanol

InChI

InChI=1S/C10H10BrN3O/c11-9-3-1-8(2-4-9)10-12-7-14(13-10)5-6-15/h1-4,7,15H,5-6H2

InChI Key

XJTYQHZFIGQSBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN(C=N2)CCO)Br

Origin of Product

United States

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